4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide

Lipophilicity Drug-likeness Permeability

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide (CAS 1955506-68-9) is a heterocyclic small molecule (C₁₀H₁₄N₄O₃, MW 238.24 g/mol) belonging to the 5-oxomorpholine-2-carboxamide class. It features a morpholinone core with a 4-methyl substituent and a 1-methyl-1H-pyrazol-4-yl group at the 3-position.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
Cat. No. B12307893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)N
InChIInChI=1S/C10H14N4O3/c1-13-4-6(3-12-13)8-9(10(11)16)17-5-7(15)14(8)2/h3-4,8-9H,5H2,1-2H3,(H2,11,16)
InChIKeyPLYVDTWCTLCLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide – Physicochemical and Structural Baseline for Procurement Evaluation


4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide (CAS 1955506-68-9) is a heterocyclic small molecule (C₁₀H₁₄N₄O₃, MW 238.24 g/mol) belonging to the 5-oxomorpholine-2-carboxamide class [1]. It features a morpholinone core with a 4-methyl substituent and a 1-methyl-1H-pyrazol-4-yl group at the 3-position. Computed physicochemical properties include XLogP3-AA = −1.8, topological polar surface area (TPSA) = 90.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially supplied as a racemic trans-mixture at ≥95% purity .

Why 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide Cannot Be Replaced by In-Class Morpholine Carboxamides


Within the 5-oxomorpholine-2-carboxamide family, subtle variations in heterocyclic substitution, stereochemistry, and hydrogen-bonding capacity produce large shifts in lipophilicity, target engagement, and pharmacokinetic behavior [1]. Even analogs sharing the identical molecular formula (C₁₀H₁₄N₄O₃) can differ by >1 log unit in XLogP3 and by 2 hydrogen bond acceptors when the pyrazole is replaced with a methoxypyrazine [2]. Furthermore, the racemic trans configuration (CAS 1955506-68-9) versus the resolved (2S,3R) enantiomer (CAS 1807939-01-0) may yield divergent biological activity—a phenomenon well documented for chiral morpholinone-based inhibitors [3]. Generic substitution therefore risks altered potency, selectivity, and ADME profiles.

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift vs. Isomeric Methoxypyrazine Analog (XLogP3 Comparison)

The target compound exhibits XLogP3-AA = −1.8, substantially more hydrophilic than the isomeric 4-(3-methoxypyrazin-2-yl)morpholine-2-carboxamide (XLogP3-AA = −0.9), a difference of −0.9 log units [1]. This lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility, critical for biochemical assay compatibility.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Differentiation from Methoxypyrazine Isomer

The target compound possesses 4 hydrogen bond acceptors (HBA) compared to 6 HBA for the methoxypyrazine isomer, a reduction of 2 acceptors [1]. This lower HBA count may reduce desolvation penalty upon target binding and limit off-target interactions with polar protein surfaces.

Molecular recognition Solubility Crystal engineering

Stereochemical Purity: Racemic trans vs. Resolved (2S,3R) Enantiomer

The commercially supplied compound (CAS 1955506-68-9) is a racemic trans-mixture, whereas the resolved (2R,3S)-rel enantiomer (CAS 1807939-01-0) is also available [1]. While direct comparative activity data between these forms is not publicly available, well-established principles of chiral pharmacology indicate that enantiomers of morpholinone-based bioactive compounds can exhibit >10-fold differences in potency and selectivity . Users requiring defined stereochemistry for SAR studies must specify either the racemate or the resolved enantiomer at procurement.

Chiral separation Enantioselectivity Biological activity

Predicted Physicochemical Stability: pKa and Boiling Point vs. trans-Diastereomer

The trans-diastereomer (CAS 1955473-68-3) exhibits a predicted boiling point of 573.1 ± 50.0 °C, density of 1.49 ± 0.1 g/cm³, and pKa of 14.80 ± 0.40 . While experimental data for the racemic mixture (CAS 1955506-68-9) are unreported, the shared trans configuration implies comparable thermal stability. The high predicted pKa indicates the carboxamide NH₂ remains largely unionized at physiological pH, minimizing pH-dependent solubility variation relative to analogs with acidic heterocycles.

Thermal stability Ionization state Formulation

Procurement-Driven Application Scenarios for 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide


Fragment-Based Drug Discovery (FBDD) Library Design

With MW 238.24 Da, XLogP3 = −1.8, TPSA = 90.6 Ų, and only 2 rotatable bonds, the compound meets Rule-of-Three fragment criteria. Its lower lipophilicity relative to the methoxypyrazine isomer (ΔXLogP3 = −0.9) makes it a preferred fragment for aqueous screening cascades where high solubility is essential [1].

Kinase Inhibitor Scaffold Optimization via Morpholinone-Pyrazole Hybrids

The 5-oxomorpholine-2-carboxamide core combined with a 1-methylpyrazol-4-yl substituent presents a hydrogen-bonding pattern (HBA = 4, HBD = 1) distinct from typical hinge-binding heterocycles. This differentiated acceptor/donor profile supports exploration of non-canonical kinase hinge interactions where reduced HBA count may improve selectivity [2].

Chiral SAR Campaigns for CNS or Metabolic Targets

The commercial availability of both the racemic trans-mixture (CAS 1955506-68-9) and the resolved (2R,3S)-rel enantiomer (CAS 1807939-01-0) enables systematic enantioselectivity profiling [3]. For targets where stereochemistry dictates binding (e.g., GPCRs, ion channels), procurement of both forms allows direct determination of eudysmic ratios.

Physicochemical Reference Standard for Computational Model Validation

The predicted pKa of 14.80 and boiling point of 573.1 °C based on the trans-diastereomer provide a baseline for validating in silico ADME models . The compound serves as a test case for algorithms predicting ionization state and thermal stability of morpholinone-containing small molecules.

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